Cas no 618092-16-3 (4-(3-Methoxypyridin-2-yl)benzaldehyde)
4-(3-Methoxypyridin-2-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(3-Methoxypyridin-2-yl)benzaldehyde
- 4-(3-METHOXY(PYRIDIN-2-YL))BENZALDEHYDE
- 4-(4-Methoxypyridin-2-yl)benzaldehyde
- 4-(5-Methoxypyridin-2-yl)benzaldehyde
- 4-(6-Methoxypyridin-2-yl)benzaldehyde
- Benzaldehyde, 4-(6-methoxy-2-pyridinyl)-
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- MDL: MFCD05150363
- Inchi: 1S/C13H11NO2/c1-16-13-4-2-3-12(14-13)11-7-5-10(9-15)6-8-11/h2-9H,1H3
- InChI Key: OQYLQLAVBZSSDL-UHFFFAOYSA-N
- SMILES: C(=O)C1=CC=C(C2=NC(OC)=CC=C2)C=C1
Computed Properties
- Exact Mass: 213.07900
Experimental Properties
- PSA: 39.19000
- LogP: 2.56970
4-(3-Methoxypyridin-2-yl)benzaldehyde Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(3-Methoxypyridin-2-yl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB541612-250 mg |
4-(6-Methoxypyridin-2-yl)benzaldehyde; . |
618092-16-3 | 250MG |
€317.10 | 2023-04-14 | ||
| abcr | AB541612-500 mg |
4-(6-Methoxypyridin-2-yl)benzaldehyde; . |
618092-16-3 | 500MG |
€528.60 | 2023-04-14 | ||
| abcr | AB541612-1 g |
4-(6-Methoxypyridin-2-yl)benzaldehyde; . |
618092-16-3 | 1g |
€719.40 | 2023-04-14 | ||
| abcr | AB541612-250mg |
4-(6-Methoxypyridin-2-yl)benzaldehyde; . |
618092-16-3 | 250mg |
€415.30 | 2025-04-17 | ||
| abcr | AB541612-500mg |
4-(6-Methoxypyridin-2-yl)benzaldehyde; . |
618092-16-3 | 500mg |
€570.20 | 2025-04-17 | ||
| abcr | AB541612-1g |
4-(6-Methoxypyridin-2-yl)benzaldehyde; . |
618092-16-3 | 1g |
€777.00 | 2025-04-17 | ||
| Aaron | AR00EJ5M-250mg |
4-(3-Methoxypyridin-2-yl)benzaldehyde |
618092-16-3 | 95% | 250mg |
$532.00 | 2025-02-12 | |
| Aaron | AR00EJ5M-500mg |
4-(3-Methoxypyridin-2-yl)benzaldehyde |
618092-16-3 | 95% | 500mg |
$605.00 | 2025-02-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266263-500mg |
4-(6-Methoxypyridin-2-yl)benzaldehyde |
618092-16-3 | 98% | 500mg |
¥4111.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266263-1g |
4-(6-Methoxypyridin-2-yl)benzaldehyde |
618092-16-3 | 98% | 1g |
¥5475.00 | 2024-05-06 |
4-(3-Methoxypyridin-2-yl)benzaldehyde Suppliers
4-(3-Methoxypyridin-2-yl)benzaldehyde Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 4-(3-Methoxypyridin-2-yl)benzaldehyde
Comprehensive Overview of 4-(3-Methoxypyridin-2-yl)benzaldehyde (CAS No. 618092-16-3): Properties, Applications, and Industry Trends
4-(3-Methoxypyridin-2-yl)benzaldehyde (CAS No. 618092-16-3) is a high-value organic intermediate widely utilized in pharmaceutical synthesis, agrochemical development, and advanced material research. This heterocyclic aldehyde features a unique molecular structure combining a pyridine ring with a benzaldehyde moiety, making it particularly valuable for constructing complex molecular architectures. Recent studies highlight its growing importance in drug discovery pipelines, especially for kinase inhibitor development and CNS-targeting therapeutics.
The compound's chemical properties demonstrate excellent reactivity at the formyl group (-CHO), enabling diverse condensation reactions and nucleophilic additions. Its methoxypyridine component contributes to enhanced solubility profiles compared to purely aromatic aldehydes, addressing a common challenge in medicinal chemistry formulations. Analytical data shows a purity standard exceeding 98% by HPLC, with characteristic IR absorption at 1685 cm-1 (C=O stretch) and 1H NMR signals at δ 10.05 ppm (aldehyde proton).
In pharmaceutical applications, researchers increasingly employ 4-(3-Methoxypyridin-2-yl)benzaldehyde as a versatile building block for novel small molecule drugs. Its structural features facilitate the development of targeted therapies for conditions like inflammatory diseases and metabolic disorders. The compound's electron-rich pyridine system enables π-stacking interactions critical for protein-ligand binding, while the aldehyde group serves as a handle for structure-activity relationship (SAR) optimization.
Emerging applications in material science leverage this compound's ability to form conjugated systems through Schiff base formation. Scientists are exploring its use in organic semiconductors and photocatalytic materials, particularly for light-harvesting applications. The methoxy group provides tunable electronic effects that influence material band gaps—a hot topic in renewable energy research.
From a synthetic chemistry perspective, CAS 618092-16-3 offers multiple advantages. Its stability under ambient conditions simplifies handling compared to more reactive aldehydes, while maintaining sufficient reactivity for palladium-catalyzed couplings and reductive aminations. Recent green chemistry approaches have developed solvent-free methods for its derivatization, aligning with industry demands for sustainable synthesis protocols.
The global market for 4-(3-Methoxypyridin-2-yl)benzaldehyde reflects growing demand from contract research organizations (CROs) and generic drug manufacturers. Quality standards continue to evolve, with leading suppliers now offering GMP-grade material for clinical-stage applications. Analytical challenges such as polymorph characterization and impurity profiling remain active research areas, particularly for regulatory submissions.
Environmental and toxicological assessments indicate favorable profiles for responsible handling. The compound shows biodegradability under standard OECD test conditions, and its ecotoxicity parameters fall within acceptable ranges for industrial use. These characteristics support its adoption in green chemistry initiatives across multiple sectors.
Future research directions for 618092-16-3 include exploration of its metal-organic frameworks (MOFs) applications and development of continuous flow processes for large-scale production. The compound's versatility ensures its continued relevance in cutting-edge research, from bioconjugation chemistry to smart material design. As synthetic methodologies advance, we anticipate broader adoption across life sciences and advanced materials sectors.
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